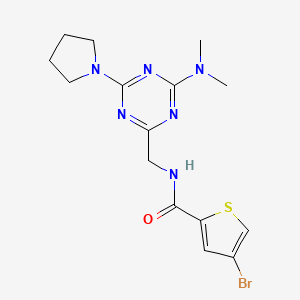
4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is an organic compound with significant applications in scientific research and various industries. This compound belongs to a class of chemicals known for their versatile chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes halogenation, amidation, and cyclization reactions under controlled conditions, using reagents like bromine, amines, and triazine derivatives.
Industrial Production Methods
For industrial-scale production, optimized conditions for high yield and purity are crucial. Methods such as continuous flow synthesis, using automated reactors and robust purification techniques like chromatography, are employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions including:
Substitution: Commonly with nucleophiles to replace the bromine atom.
Oxidation and Reduction: Altering the oxidation state of the sulfur or nitrogen atoms.
Cyclization: Forming new ring structures under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: Like hydrochloric acid or sodium hydroxide for catalyzing cyclization reactions.
Major Products
The major products from these reactions include various substituted thiophene carboxamides and triazine derivatives, depending on the specific reagents and conditions used.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for the creation of diverse chemical structures.
Biology
In biological research, it serves as a tool for probing enzyme activities and studying cellular processes. Its interaction with specific proteins can help elucidate biological pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly in targeting diseases where modulation of specific molecular pathways is beneficial.
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and specialty materials, thanks to its unique reactivity and stability.
作用机制
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, altering enzyme activities, or interfering with receptor-ligand interactions.
相似化合物的比较
Similar Compounds
2-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
4-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Uniqueness
4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications where bromine’s electronic effects are beneficial.
生物活性
Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Thiophene-2-carboxamide
- Substituents :
- A bromo group at the 4-position
- A dimethylamino group
- A pyrrolidinyl group attached to a triazine ring
Molecular Formula
The molecular formula for this compound is C15H19BrN6O.
Research indicates that this compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures can act as antagonists or agonists at GPCRs, influencing cellular signaling pathways .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in inflammatory processes.
Pharmacological Profile
The pharmacological profile of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is still under investigation. However, related compounds have shown promise in the following areas:
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Activity :
A study evaluating the anti-inflammatory properties of related thiophene derivatives demonstrated significant inhibition of COX-II activity. The IC50 values for these compounds ranged from 0.52 μM to 22.25 μM, suggesting a comparable profile for our compound . -
Anticancer Potential :
Research on triazine-based compounds revealed their ability to induce apoptosis in various cancer cell lines. For instance, certain analogs showed up to 70% inhibition of cell proliferation at low micromolar concentrations . -
Neuropharmacological Effects :
Compounds with dimethylamino groups have been studied for their effects on neurotransmitter systems. In animal models, these compounds have been associated with increased levels of dopamine and serotonin, indicating potential antidepressant effects .
属性
IUPAC Name |
4-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN6OS/c1-21(2)14-18-12(19-15(20-14)22-5-3-4-6-22)8-17-13(23)11-7-10(16)9-24-11/h7,9H,3-6,8H2,1-2H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADVWIWOZFPNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














